molecular formula C17H17BrO4 B8355578 Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate

Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate

Cat. No.: B8355578
M. Wt: 365.2 g/mol
InChI Key: RUGYVURJCPCMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate is an organic compound that belongs to the class of phenoxybenzoic acid derivatives This compound is characterized by the presence of a bromine atom attached to a phenoxy group, an isopropoxy group, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: A compound with a similar bromine-substituted phenyl group.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different substituents.

    Isopropoxybenzoic acid derivatives: Compounds with similar isopropoxy and benzoic acid moieties.

Uniqueness

Methyl 3-(4-bromophenoxy)-5-isopropoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17BrO4

Molecular Weight

365.2 g/mol

IUPAC Name

methyl 3-(4-bromophenoxy)-5-propan-2-yloxybenzoate

InChI

InChI=1S/C17H17BrO4/c1-11(2)21-15-8-12(17(19)20-3)9-16(10-15)22-14-6-4-13(18)5-7-14/h4-11H,1-3H3

InChI Key

RUGYVURJCPCMQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.